molecular formula C16H13BrN6O3 B11046880 7-[(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-[(6-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11046880
M. Wt: 417.22 g/mol
InChI Key: BLNHLLNEOUBAGA-UHFFFAOYSA-N
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Description

7-[(6-BROMO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. Its unique structure, which includes a quinazolinone moiety and a purine derivative, makes it a valuable target for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(6-BROMO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common approach is to start with the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with formamide. The bromination of the quinazolinone core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

The purine derivative is synthesized separately, often starting from xanthine or theobromine. The methylation of the purine ring is carried out using methyl iodide in the presence of a base such as potassium carbonate. The final step involves the coupling of the brominated quinazolinone with the methylated purine derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

7-[(6-BROMO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinazolinone N-oxides.

    Reduction: Dihydro derivatives.

    Substitution: Amino or thio-substituted quinazolinone derivatives.

Scientific Research Applications

7-[(6-BROMO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 7-[(6-BROMO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit certain enzymes, while the purine derivative can interact with nucleic acids and proteins. The compound may exert its effects through the inhibition of enzyme activity or by binding to DNA and RNA, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(6-BROMO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of a quinazolinone moiety and a purine derivative, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H13BrN6O3

Molecular Weight

417.22 g/mol

IUPAC Name

7-[(6-bromo-4-oxo-3H-quinazolin-2-yl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C16H13BrN6O3/c1-21-13-12(15(25)22(2)16(21)26)23(7-18-13)6-11-19-10-4-3-8(17)5-9(10)14(24)20-11/h3-5,7H,6H2,1-2H3,(H,19,20,24)

InChI Key

BLNHLLNEOUBAGA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=NC4=C(C=C(C=C4)Br)C(=O)N3

Origin of Product

United States

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